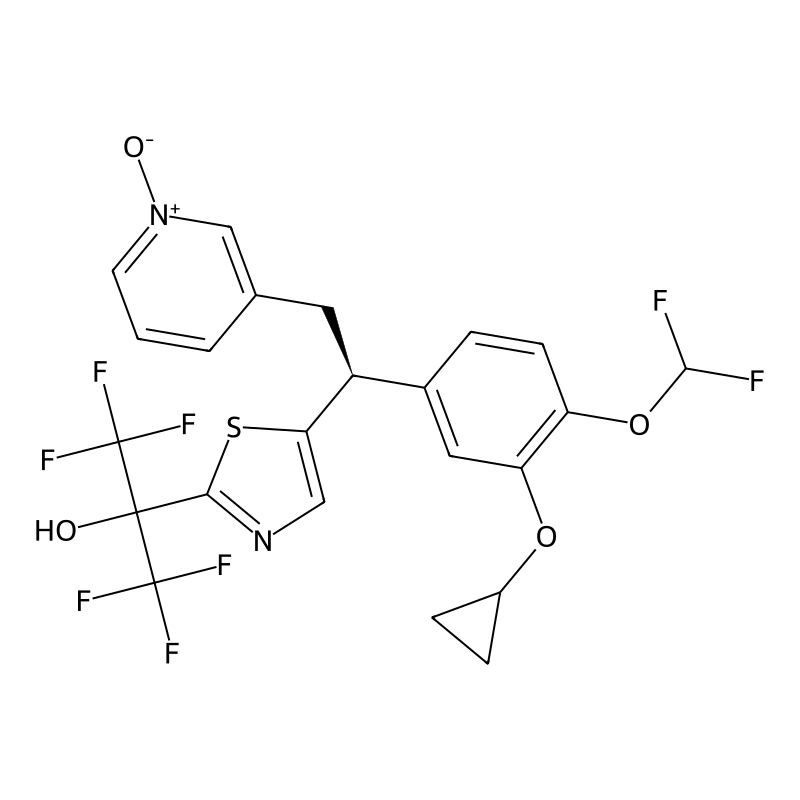L-869298

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
L-869298, also known as FINO2, is a chemical compound recognized for its role as a ferroptosis-inducing peroxide. It is characterized by its ability to indirectly inhibit glutathione peroxidase 4, an enzyme crucial for cellular antioxidant defense, thereby contributing to oxidative stress and cell death through ferroptosis . The compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases associated with oxidative stress.
- Reduction: This involves the addition of hydrogen or removal of oxygen, often utilizing catalysts to facilitate the process.
- Oxidation: L-869298 can oxidize iron, which is a critical step in its mechanism of inducing ferroptosis .
- Rearrangement: The compound may undergo structural changes under specific conditions, affecting its biological activity.
These reactions are essential for understanding how L-869298 interacts with biological systems and its potential therapeutic mechanisms.
The primary biological activity of L-869298 is its ability to induce ferroptosis, a form of regulated cell death distinct from apoptosis. This process is characterized by:
- Inhibition of Antioxidant Pathways: By inhibiting glutathione peroxidase 4, L-869298 disrupts cellular redox balance, promoting lipid peroxidation and cell death .
- Therapeutic Potential: Its unique mechanism positions L-869298 as a candidate for treating diseases where ferroptosis plays a role, such as cancer and neurodegenerative disorders.
Studies have indicated that compounds like L-869298 can selectively target cancer cells while sparing normal cells, making them promising agents in cancer therapy.
L-869298 can be synthesized through various methods. A notable approach includes:
- One-Step Synthesis: This method emphasizes efficiency and simplicity, allowing for the rapid production of the compound with minimal steps. The synthesis typically involves combining specific reactants under controlled conditions to yield L-869298 directly.
The development of efficient synthesis routes is crucial for facilitating research and potential clinical applications of this compound.
L-869298 has several applications primarily in biomedical research:
- Cancer Therapy: Its ability to induce ferroptosis makes it a candidate for treating various cancers, particularly those resistant to conventional therapies.
- Neurodegenerative Diseases: Research suggests that modulating oxidative stress through compounds like L-869298 could provide therapeutic benefits in conditions such as Alzheimer's disease.
- Research Tool: As a ferroptosis inducer, it serves as a valuable tool in studying the mechanisms of cell death and oxidative stress in various biological contexts.
Interaction studies involving L-869298 focus on its effects on cellular pathways and other biomolecules:
- Glutathione Peroxidase 4: The primary interaction involves the inhibition of this enzyme, leading to increased oxidative stress within cells.
- Iron Metabolism: Studies indicate that L-869298 affects iron homeostasis, which is critical in ferroptosis induction .
Understanding these interactions helps elucidate the compound's mechanism of action and potential side effects.
L-869298 shares similarities with several other compounds known for inducing ferroptosis or modulating oxidative stress. Here are some notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| FINO2 (L-869298) | Induces ferroptosis via glutathione peroxidase 4 inhibition | Selective cancer cell targeting |
| Erastin | Induces ferroptosis by inhibiting cystine uptake | Acts on cystine-glutamate antiporter |
| RSL3 | Directly inhibits glutathione peroxidase 4 | More potent than many other ferroptosis inducers |
| Sorafenib | Multi-targeted kinase inhibitor; induces apoptosis and ferroptosis | Used primarily in liver cancer treatment |
L-869298's unique mechanism involving both oxidative stress induction and selective targeting distinguishes it from these similar compounds, making it an important focus for further research.
The exploration of L-869298 continues to reveal its potential as a therapeutic agent, particularly in oncology and neurobiology. Understanding its chemical behavior and biological interactions will be crucial for advancing its application in clinical settings.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Chen CY. Practical enantioselective process for a chiral phosphodiesterase-4 inhibitor. Curr Opin Drug Discov Devel. 2005 Nov;8(6):709-22. PubMed PMID: 16312147.
3: O'Shea PD, Chen CY, Chen W, Dagneau P, Frey LF, Grabowski EJ, Marcantonio KM, Reamer RA, Tan L, Tillyer RD, Roy A, Wang X, Zhao D. Practical asymmetric synthesis of a potent PDE4 inhibitor via stereoselective enolate alkylation of a chiral aryl-heteroaryl secondary tosylate. J Org Chem. 2005 Apr 15;70(8):3021-30. PubMed PMID: 15822960.
4: Friesen RW, Ducharme Y, Ball RG, Blouin M, Boulet L, Côté B, Frenette R, Girard M, Guay D, Huang Z, Jones TR, Laliberté F, Lynch JJ, Mancini J, Martins E, Masson P, Muise E, Pon DJ, Siegl PK, Styhler A, Tsou NN, Turner MJ, Young RN, Girard Y. Optimization of a tertiary alcohol series of phosphodiesterase-4 (PDE4) inhibitors: structure-activity relationship related to PDE4 inhibition and human ether-a-go-go related gene potassium channel binding affinity. J Med Chem. 2003 Jun 5;46(12):2413-26. PubMed PMID: 12773045.








